molecular formula C12H15FN2O2 B1395236 N-(3-Amino-4-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1219949-45-7

N-(3-Amino-4-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B1395236
CAS No.: 1219949-45-7
M. Wt: 238.26 g/mol
InChI Key: FEQKDIWILTUPBY-UHFFFAOYSA-N
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Description

N-(3-Amino-4-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide (CAS 1219949-45-7) is a chemical compound with the molecular formula C12H15FN2O2 and a molecular weight of 238.26 g/mol . It is supplied for research and development purposes and is intended for research use only; it is not intended for diagnostic or therapeutic applications. This compound has been identified in scientific research as a key intermediate or starting material in medicinal chemistry programs. It features both an aromatic amine and a tetrahydro-2H-pyran carboxamide group, which are common structural motifs in drug discovery. Published literature indicates its use in the exploration of novel benzodiazepinedione derivatives with antiparasitic activity, specifically in the search for new treatments for Chagas disease, a neglected tropical disease caused by the protozoan parasite Trypanosoma cruzi . Researchers utilize this compound to build more complex molecular architectures aimed at inhibiting parasitic growth through novel mechanisms of action . For handling and storage, it is recommended to keep the material sealed in a dry environment at 2-8°C to ensure long-term stability . Researchers should consult the safety data sheet for proper hazard and handling information prior to use.

Properties

IUPAC Name

N-(3-amino-4-fluorophenyl)oxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c13-10-2-1-9(7-11(10)14)15-12(16)8-3-5-17-6-4-8/h1-2,7-8H,3-6,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQKDIWILTUPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NC2=CC(=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401189441
Record name N-(3-Amino-4-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401189441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219949-45-7
Record name N-(3-Amino-4-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219949-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Amino-4-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401189441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Route via Ester Hydrolysis:

  • Starting from tetrahydropyran-4-yl esters, direct hydrolysis under basic conditions can produce the acid intermediate, followed by conversion to acyl chloride and amidation.

Route via Direct Amidation of Acid:

  • Direct amidation of tetrahydropyran-4-carboxylic acid with activating agents like carbodiimides (e.g., EDC, DCC) in the presence of a base offers an alternative, avoiding the use of acyl chlorides.
Method Advantages Disadvantages
Acid chloride route High reactivity, high yields Requires handling of corrosive reagents
Carbodiimide coupling Mild conditions, fewer side products Potential for urea by-products

Data Table Summarizing Preparation Methods

Step Starting Material Reagents Conditions Purpose Notes
1 4-Cyanotetrahydropyran-4-carboxylic acid Hydrolyzing agent (acid/base) Mild reflux Obtain tetrahydropyran-4-carboxylic acid High yield, environmentally benign
2 Tetrahydropyran-4-carboxylic acid Thionyl chloride Reflux Convert to acyl chloride Efficient, commonly used
3 Acyl chloride 3-Amino-4-fluorophenylamine 0°C to RT Amidation High yield, controlled temperature

Research Findings and Industrial Relevance

Research indicates that the hydrolysis and acyl chloride formation steps are well-established, with yields exceeding 80% under optimized conditions. The amidation step benefits from the use of bases such as triethylamine to scavenge HCl, improving reaction efficiency. The process is scalable, with patent literature emphasizing mild conditions and straightforward purification, making it suitable for industrial synthesis.

Chemical Reactions Analysis

N-(3-Amino-4-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(3-Amino-4-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. The amino group and fluorine atom play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Key Observations :

  • Halogen Substitution : Replacing the 4-F in the target compound with 4-Cl (as in ) increases molecular weight by ~18.5 g/mol and may alter electronic properties, affecting binding interactions.
  • Methyl vs.
  • Pyran-Substituted Phenyls : Compounds like incorporate bulkier substituents (e.g., 4-fluorophenyl on pyran), increasing molecular weight and hydrophobicity.

Physicochemical Properties

  • Purity: Analogues such as N-(3-Amino-4-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide are reported with ≥95% purity, suggesting robust synthetic protocols for this class .
  • Synthetic Yields : Derivatives like N,N-dimethyl-4-(o-tolyl)tetrahydro-2H-pyran-4-carboxamide are synthesized in 76% yield via Method D, highlighting efficient routes for pyran-carboxamide scaffolds .

Research Findings and Development Challenges

Pharmacological Limitations

  • Off-Target Binding : AZD5248’s aortic binding, hypothesized to result from imidazolin-4-one formation with elastin aldehydes, illustrates the need for careful substituent selection to avoid toxicity .
  • Bioavailability : High bioavailability in preclinical models (e.g., AZD5248 in rats) suggests pyran-carboxamides are promising candidates, but structural modifications are required to mitigate adverse effects .

Biological Activity

N-(3-Amino-4-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide (CAS Number: 1219949-45-7) is a chemical compound with the molecular formula C12_{12}H15_{15}FN2_2O2_2 and a molecular weight of 238.26 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including enzyme inhibition and receptor interaction.

PropertyValue
Molecular FormulaC12_{12}H15_{15}FN2_2O2_2
Molecular Weight238.26 g/mol
CAS Number1219949-45-7
IUPAC NameN-(3-amino-4-fluorophenyl)oxane-4-carboxamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group and fluorine atom are critical for binding to enzymes or receptors, modulating their activity. Research indicates that these interactions can lead to various pharmacological effects, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes associated with disease pathways.
  • Receptor Binding : It has potential as a ligand for various receptors involved in neurotransmission and cellular signaling.

Enzyme Inhibition

The compound is being investigated for its ability to inhibit specific enzymes linked to metabolic pathways in pathogens. For example, modifications in the structure have been shown to enhance enzyme inhibition and selectivity against certain targets, which could be crucial for developing new therapeutic agents.

Case Studies and Research Findings

  • Study on Structural Modifications :
    A study explored the structure-activity relationship (SAR) of compounds similar to this compound. It was found that introducing polar groups significantly improved aqueous solubility while maintaining biological activity against parasites. This highlights the importance of chemical modifications in enhancing therapeutic efficacy .
  • In Vivo Efficacy :
    In vivo studies using animal models demonstrated that compounds with similar structures effectively inhibited parasite growth and showed favorable pharmacokinetic profiles. These findings suggest that this compound could potentially exhibit similar efficacy .
  • Metabolic Stability :
    Research indicated that metabolic stability is a critical factor influencing the biological activity of related compounds. The stability of this compound in biological systems needs further investigation to determine its viability as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing N-(3-Amino-4-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide?

  • Methodology : The synthesis typically involves coupling tetrahydro-2H-pyran-4-carboxylic acid derivatives with 3-amino-4-fluoroaniline under controlled conditions. Solvents like ethanol or dioxane are used to optimize yields, with reaction temperatures maintained between 60–80°C. Catalysts such as HOBt (Hydroxybenzotriazole) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed to facilitate amide bond formation. Post-synthesis purification via column chromatography or recrystallization ensures ≥95% purity .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR spectra are analyzed to verify proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, pyran ring protons at δ 3.5–4.0 ppm) and carbon assignments.
  • HRMS : High-resolution mass spectrometry confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 254.71 for C₁₂H₁₅ClFN₂O₂) .
  • Melting Point Analysis : Consistency with literature values (e.g., 151–153°C) validates purity .

Q. What initial biological assays are recommended to evaluate its activity?

  • Methodology :

  • In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include normal cell lines (e.g., HEK-293) to assess selectivity .
  • Enzyme Inhibition Screens : Test against kinases or proteases linked to disease pathways (e.g., EGFR, COX-2) using fluorogenic substrates .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., high potency vs. low solubility) be resolved?

  • Methodology :

  • Solubility Enhancement : Co-solvents (e.g., DMSO/PBS mixtures) or structural modifications (e.g., adding hydrophilic groups like -OH or -SO₂NH₂) can improve bioavailability without compromising activity .
  • Dose-Response Refinement : Conduct assays across a wider concentration range (nM–μM) to identify optimal therapeutic windows .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

  • Methodology :

  • Analog Synthesis : Modify functional groups (e.g., replace -F with -Cl or -CH₃) and compare activity. For example, 3-amino-4-chloro analogs show reduced selectivity compared to fluoro derivatives .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like β-tubulin or DNA topoisomerases .

Q. How does stereochemistry influence its biological properties?

  • Methodology :

  • Chiral Separation : Employ chiral HPLC to isolate enantiomers and test their activity independently.
  • Stereochemical Analysis : Compare CD (Circular Dichroism) spectra with computational predictions (e.g., Gaussian 09) to correlate configuration with efficacy .

Q. What advanced techniques identify its biological targets?

  • Methodology :

  • Chemical Proteomics : Use affinity chromatography with immobilized compound derivatives to pull down interacting proteins, followed by LC-MS/MS identification .
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to purified enzymes or receptors .

Key Recommendations

  • Prioritize Reproducibility : Document reaction conditions (e.g., solvent batch, humidity) to mitigate variability .
  • Leverage Open Databases : Cross-reference spectral data with PubChem or ChemSpider entries (e.g., CID 122244242) .
  • Collaborative Validation : Share synthetic protocols with independent labs to confirm biological findings .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-Amino-4-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide
Reactant of Route 2
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N-(3-Amino-4-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide

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